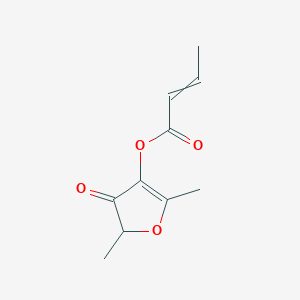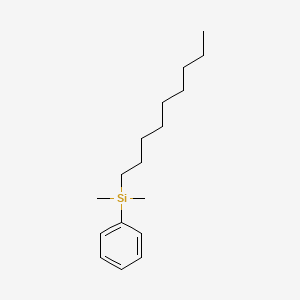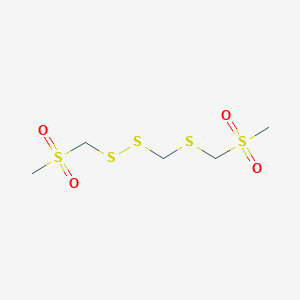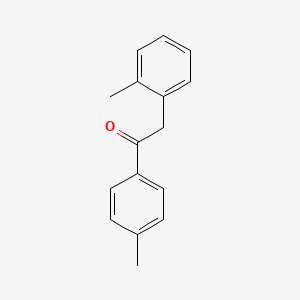
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione is an organic compound with the molecular formula C20H20O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six methyl groups and two ketone functionalities at the 9 and 10 positions of the phenanthrene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,4,5,6,8-hexamethylphenanthrene.
Oxidation: The key step in the synthesis is the oxidation of 1,3,4,5,6,8-hexamethylphenanthrene to introduce the ketone functionalities at the 9 and 10 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5,6,8-Hexamethylphenanthrene: Lacks the ketone functionalities.
Phenanthrene-9,10-dione: Lacks the methyl groups.
1,3,4,5,6,8-Hexamethyl-2,7-dimethylphenanthrene-9,10-dione: Contains additional methyl groups at the 2 and 7 positions.
Uniqueness
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione is unique due to the presence of six methyl groups and two ketone functionalities, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets and enables its use in various scientific and industrial applications .
Properties
CAS No. |
117745-51-4 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1,3,4,5,6,8-hexamethylphenanthrene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-9-7-11(3)15-17(13(9)5)18-14(6)10(2)8-12(4)16(18)20(22)19(15)21/h7-8H,1-6H3 |
InChI Key |
SSUQIHWRTKFJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3C(=O)C2=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)

![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)








